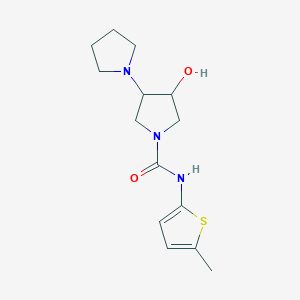
3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidine ring, a thiophene moiety, and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Hydroxylation: The hydroxyl group can be introduced via a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Introduction of various functional groups onto the thiophene ring
Scientific Research Applications
Medicinal Chemistry: The compound can be explored as a lead molecule for the development of new drugs, particularly those targeting neurological disorders or inflammatory diseases.
Pharmacology: It can be used to study receptor-ligand interactions, enzyme inhibition, and other pharmacodynamic properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions that stabilize the compound within the active site of its target. The thiophene ring may contribute to the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- 3-hydroxy-N-(5-methylfuran-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- 3-hydroxy-N-(5-methylpyridin-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The specific arrangement of functional groups in this compound may result in unique pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-10-4-5-13(20-10)15-14(19)17-8-11(12(18)9-17)16-6-2-3-7-16/h4-5,11-12,18H,2-3,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIDEQMGIQRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)N2CC(C(C2)O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














